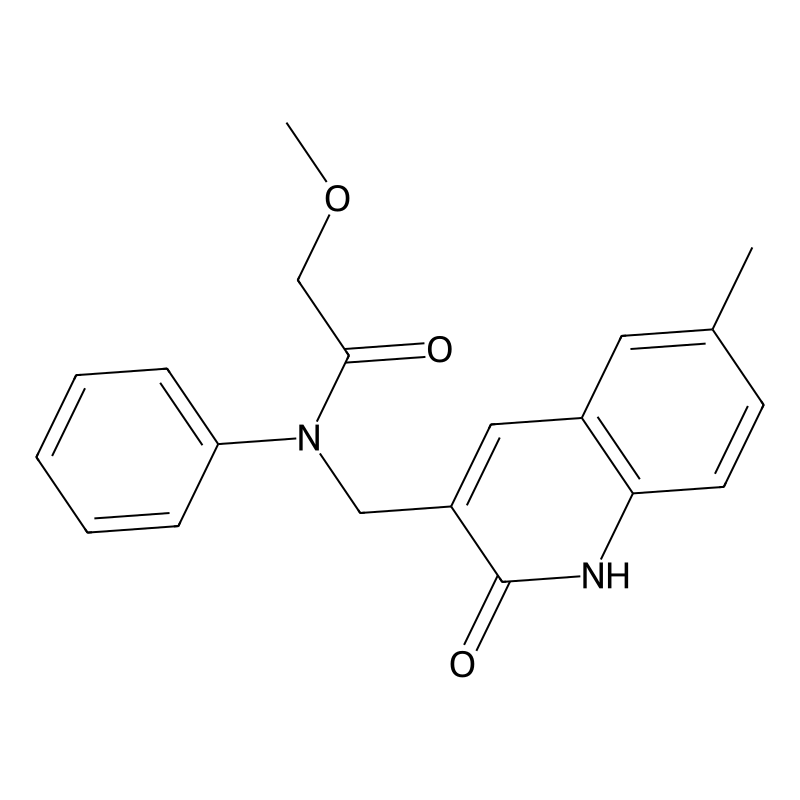

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide

Catalog No.

S7977459

CAS No.

M.F

C20H20N2O3

M. Wt

336.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide

IUPAC Name

2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C20H20N2O3/c1-14-8-9-18-15(10-14)11-16(20(24)21-18)12-22(19(23)13-25-2)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24)

InChI Key

FUVKVUSHSSXIRV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC

HMJ-38 is a synthetic compound that belongs to the class of quinoline derivatives. It was first synthesized and characterized in 2009 by a group of scientists led by Hiroshi Sakagami. Since then, it has gained attention for its potential applications in various scientific fields, such as cancer research and drug development.

HMJ-38 is a crystalline powder that has a molecular weight of 399.48 g/mol. It is sparingly soluble in water and soluble in organic solvents such as ethanol and DMSO. It has a melting point of 172-174°C and a purity of ≥ 98% by HPLC.

The synthesis of HMJ-38 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with chloromethyl phenylacetate, followed by the reaction with sodium methoxide. The final product is obtained after purification through recrystallization.

The characterization of HMJ-38 is performed using various analytical techniques such as NMR, FT-IR, MS, and HPLC.

The characterization of HMJ-38 is performed using various analytical techniques such as NMR, FT-IR, MS, and HPLC.

The analytical methods used for the detection and quantification of HMJ-38 in various samples include HPLC, LC-MS/MS, and UV-Vis spectroscopy.

Recent studies have shown that HMJ-38 exhibits potent anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress the growth of various cancer cell lines, including lung, breast, and prostate cancers.

There have been no reports of major toxicity or adverse effects of HMJ-38 in scientific experiments. However, further studies are required to investigate its potential toxicity in vivo.

HMJ-38 can be used as a potential drug candidate for the treatment of various cancers. It can also be used as a tool compound for the study of cellular mechanisms and pathways that are involved in cancer cell growth and proliferation.

The current research on HMJ-38 is focused on its anti-cancer properties and potential applications as a drug candidate. There are ongoing studies that investigate its mechanism of action, pharmacokinetics, and efficacy in pre-clinical and clinical trials.

Apart from its potential applications in cancer research and drug development, HMJ-38 can also be used in other fields such as chemical synthesis, material science, and agriculture.

Although HMJ-38 has shown promising results in various studies, there are limitations to its current use in scientific experiments. One of the limitations includes the lack of information on its potential toxicity in vivo.

for research on HMJ-38 include investigating its pharmacokinetics and toxicity in vivo, exploring its mechanisms of action in cancer cells, and developing new derivatives of HMJ-38 with improved efficacy and selectivity. Further, research on the application of HMJ-38 in fields such as chemical synthesis and material science can be explored to establish its potential in these areas.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.14739250 g/mol

Monoisotopic Mass

336.14739250 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds